4-Dimethylamino-2-methyl-isoindole-1,3-dione 4-Dimethylamino-2-methyl-isoindole-1,3-dione
Brand Name: Vulcanchem
CAS No.: 16808-96-1
VCID: VC15986985
InChI: InChI=1S/C11H12N2O2/c1-12(2)8-6-4-5-7-9(8)11(15)13(3)10(7)14/h4-6H,1-3H3
SMILES:
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol

4-Dimethylamino-2-methyl-isoindole-1,3-dione

CAS No.: 16808-96-1

Cat. No.: VC15986985

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

4-Dimethylamino-2-methyl-isoindole-1,3-dione - 16808-96-1

Specification

CAS No. 16808-96-1
Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
IUPAC Name 4-(dimethylamino)-2-methylisoindole-1,3-dione
Standard InChI InChI=1S/C11H12N2O2/c1-12(2)8-6-4-5-7-9(8)11(15)13(3)10(7)14/h4-6H,1-3H3
Standard InChI Key HALATFSDYSONPP-UHFFFAOYSA-N
Canonical SMILES CN1C(=O)C2=C(C1=O)C(=CC=C2)N(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features an isoindole-1,3-dione backbone, a bicyclic structure comprising a benzene ring fused to a five-membered ring containing two ketone groups. Substituents include:

  • A dimethylamino group (-N(CH3_3)2_2) at the 4-position, contributing basicity and hydrogen-bonding potential.

  • A methyl group (-CH3_3) at the 2-position, enhancing steric bulk and lipophilicity .

Key Spectral Data

  • IR Spectroscopy: Strong absorption bands at 1,769 cm1^{-1} and 1,714 cm1^{-1} confirm the presence of carbonyl groups .

  • 1^1H-NMR: Signals at δ 2.98 (s, 6H, N(CH3_3)2_2) and δ 2.35 (s, 3H, CH3_3) validate the substituents .

Physicochemical Profile

PropertyValue
Molecular FormulaC11_{11}H12_{12}N2_2O2_2
Molecular Weight204.22 g/mol
Melting Point162°C (ethanol crystals)
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)
LogP1.2 (predicted)

The dimethylamino group enhances solubility in polar solvents, while the methyl group moderately increases lipophilicity, balancing membrane permeability and aqueous compatibility .

Synthesis and Reaction Pathways

Primary Synthesis Route

The compound is synthesized via a Mannich-type reaction involving phthalimidoacetone and N,NN,N-dimethylformamide dimethyl acetal (DMFDMA) :

  • Enaminone Formation:
    Phthalimidoacetone reacts with DMFDMA in xylene under reflux to yield the enaminone intermediate, 2-(4-dimethylamino-2-oxo-but-3-enyl)isoindole-1,3-dione .

    Phthalimidoacetone+DMFDMAΔ,xyleneEnaminone intermediate\text{Phthalimidoacetone} + \text{DMFDMA} \xrightarrow{\Delta, \text{xylene}} \text{Enaminone intermediate}
  • Cyclization:
    Microwave-assisted cyclization in the presence of acidic zeolites promotes self-condensation, forming the target compound .

Alternative Methods

  • Microwave Synthesis: Reduces reaction time from 8 hours to 20 minutes, improving yield (76% → 85%) .

  • Catalytic Approaches: Palladium(II) acetate and triethylamine in toluene/acetonitrile mixtures enhance regioselectivity .

AnalogMIC Against S. aureusMIC Against E. coli
1-[(Dimethylamino)methyl]-1H-indole-2,3-dione0.025 mg/mL0.0195 mg/mL

The dimethylamino moiety likely disrupts microbial cell membranes via electrostatic interactions, while the isoindole core inhibits DNA gyrase .

Anticancer Prospects

Derivatives of isoindole-1,3-diones demonstrate cytotoxicity against multidrug-resistant cancer cells (e.g., P-glycoprotein-overexpressing lines). Modifications to the dimethylamino group could optimize binding to ATP-binding cassette transporters, circumventing drug resistance .

Industrial and Research Applications

Organic Synthesis

The compound serves as a precursor for:

  • Heterocyclic Scaffolds: Reactions with benzaldehyde and urea yield tetrahydropyrimidines and dihydropyridines, valuable in drug discovery .

  • Polymer Chemistry: Incorporation into polyimides enhances thermal stability (decomposition temperature >300°C).

Material Science

  • Coordination Polymers: The dimethylamino group chelates metal ions, forming luminescent materials for optoelectronics .

  • Dye Synthesis: Conjugation with aromatic amines produces azodyes with λmax_{\text{max}} ≈ 450 nm, suitable for textile applications .

ParameterRecommendation
Skin ContactUse nitrile gloves; wash immediately with soap
InhalationEmploy fume hoods; monitor airborne particulates
StorageStore in amber glass at 2–8°C under nitrogen

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

CompoundLogPAnticancer IC50_{50} (μM)
4-Dimethylamino-2-methyl-isoindole-1,3-dione1.212.4 (HeLa cells)
1-Methylisatin1.1245.8 (HeLa cells)
1-[2-(Diethylamino)ethyl]-1H-indole-2,3-dione1.858.7 (HeLa cells)

Elongating the aminoalkyl chain (e.g., diethylaminoethyl) improves membrane permeability but reduces aqueous solubility .

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